p-Hydroxyphenyl chloroacetate
Overview
Description
P-Hydroxyphenyl chloroacetate is a chemical compound with the molecular formula C8H7ClO3 . It is a derivative of chloroacetic acid and hydroquinone .
Synthesis Analysis
The synthesis of p-Hydroxyphenyl chloroacetate involves a reaction between Chloroacetyl chloride and Hydroquinone . Another synthesis method involves the hydrogenation of Methyl p-Hydroxyphenylacetate with CNTs-promoted Cu-Zr Catalyst .Molecular Structure Analysis
The molecular structure of p-Hydroxyphenyl chloroacetate consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The exact mass is 186.00800 .Physical And Chemical Properties Analysis
P-Hydroxyphenyl chloroacetate has a melting point of 127 °C and a predicted boiling point of 308.9±22.0 °C . Its density is predicted to be 1.363±0.06 g/cm3 .Scientific Research Applications
Photodynamic Therapy : p-Hydroxyphenyl chloroacetate derivatives, such as 5,10,15,20-tetra(m-hydroxyphenyl)chlorin, have been studied for their application in photodynamic therapy, especially in cancer treatment. This therapy involves using photosensitizers, light, and oxygen to induce a photochemical reaction that kills cancer cells (Senge & Brandt, 2011).
Fluorescent Probes for Amino Acids : Research has been conducted on the use of chloro-acetic acid 2-benzothiazol-2-yl-phenyl ester (HBT-AcCl), synthesized from a simple chloroacylation of 2-hydroxyphenyl benzothiazole (HBT), as a sensitive and selective fluorescent probe for amino acids like cysteine and homocysteine (Nehra et al., 2020).
Drug Metabolism Studies : p-Hydroxyphenyl chloroacetate compounds have been used in studies related to drug metabolism, such as the determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin, a principal urinary product of phenytoin metabolism in humans (Witkin et al., 1979).
Environmental Biodegradation : Research has explored the degradation pathways of chlorinated compounds like 4-chlorobenzoate, with chloroacetate being one of the key intermediates in the biodegradation process by bacteria such as Pseudomonas cepacia (Arensdorf & Focht, 1995).
Biosensors Development : p-Hydroxyphenyl chloroacetate derivatives have been employed in the development of biosensors. For instance, a study describes the use of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs modified carbon paste electrode for the determination of glutathione and piroxicam (Karimi-Maleh et al., 2014).
Future Directions
The future directions of research on p-Hydroxyphenyl chloroacetate and similar compounds could involve further exploration of their synthesis, properties, and potential applications . For instance, lignin, a complex phenolic polymer, is considered a promising feedstock for renewable materials, chemicals, and fuels .
properties
IUPAC Name |
(4-hydroxyphenyl) 2-chloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-5-8(11)12-7-3-1-6(10)2-4-7/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFITYLBRZKZKBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Hydroxyphenyl chloroacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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